molecular formula C8H15NO3 B13310699 3-(4-Aminooxan-4-YL)propanoic acid

3-(4-Aminooxan-4-YL)propanoic acid

Cat. No.: B13310699
M. Wt: 173.21 g/mol
InChI Key: GUFBERGQLGMHOV-UHFFFAOYSA-N
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Description

3-(4-Aminooxan-4-YL)propanoic acid: is a chemical compound with the molecular formula C8H15NO3 . It is known for its unique structure, which includes an amino group attached to an oxane ring, and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminooxan-4-YL)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-aminooxane with propanoic acid derivatives in the presence of catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Aminooxan-4-YL)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, 3-(4-Aminooxan-4-YL)propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules. It may serve as a precursor for the synthesis of biologically active compounds .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(4-Aminooxan-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and oxane ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 3-(4-Aminotetrahydro-2H-pyran-4-yl)propanoic acid
  • 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
  • Naproxen

Comparison: Compared to similar compounds, 3-(4-Aminooxan-4-YL)propanoic acid stands out due to its unique oxane ring structure and the presence of an amino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

3-(4-aminooxan-4-yl)propanoic acid

InChI

InChI=1S/C8H15NO3/c9-8(2-1-7(10)11)3-5-12-6-4-8/h1-6,9H2,(H,10,11)

InChI Key

GUFBERGQLGMHOV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CCC(=O)O)N

Origin of Product

United States

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